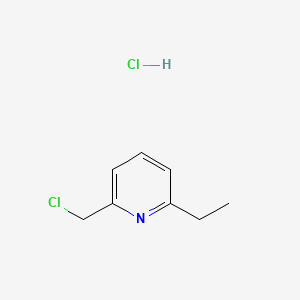
5-Amino-8-hydroxyquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-8-hydroxyquinoline-2-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an amino group at the 5th position and a cyano group at the 2nd position of the quinoline ring, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-hydroxyquinoline-2-carbonitrile typically involves the functionalization of 8-hydroxyquinoline. One common method includes the bromination of 8-hydroxyquinoline followed by a substitution reaction to introduce the amino group. The cyano group can be introduced through a nucleophilic substitution reaction using suitable cyanating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-hydroxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Amino-8-hydroxyquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of chelating agents and metal ion sensors.
Mechanism of Action
The mechanism of action of 5-Amino-8-hydroxyquinoline-2-carbonitrile involves its interaction with various molecular targets:
Proteasome Inhibition: The compound inhibits proteasome activity, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.
Metal Chelation: The hydroxyl and amino groups allow the compound to chelate metal ions, which can be useful in treating metal-related diseases.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: Used as an antiseptic and disinfectant.
5,7-Dichloro-8-hydroxyquinoline: Investigated for its potential in treating Alzheimer’s disease.
Uniqueness
5-Amino-8-hydroxyquinoline-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit proteasome activity and chelate metal ions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-amino-8-hydroxyquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-6-1-2-7-8(12)3-4-9(14)10(7)13-6/h1-4,14H,12H2 |
InChI Key |
KRQKOMBDSPZMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)



![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)




![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
